molecular formula C19H26N4OS B2724842 N-cyclopentyl-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide CAS No. 689266-46-4

N-cyclopentyl-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide

Cat. No. B2724842
CAS RN: 689266-46-4
M. Wt: 358.5
InChI Key: WFTOLHYQSFVFBN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves the design and creation of substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . Another method involves amination and annulation of benzamides and amidines for the synthesis of quinazolin-4(1H)-ones .


Chemical Reactions Analysis

The chemical reactions involving similar compounds include aromatic nucleophilic substitution reaction products on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde . The isolated compounds are products of amination, solvolysis, and condensation processes under mild and environmentally friendly conditions .

Scientific Research Applications

Biological Applications

Anticancer Properties: Recent studies have highlighted the potential of this compound as an anticancer agent. It exhibits cytotoxic activity against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colorectal cancer), and HepG-2 (liver cancer). The compound’s IC50 values (concentration required for 50% inhibition) are notably lower than those of the standard drug sorafenib .

Apoptosis Agonists: Predictive modeling using the PASS software suggests that N-cyclopentyl-6-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)hexanamide may act as an apoptosis agonist. This property could be valuable in cancer therapy, where inducing programmed cell death is a crucial goal .

Other Biological Activities: Researchers continue to explore additional biological activities associated with this compound. These may include interactions with specific enzymes, receptors, or cellular pathways.

Supramolecular Chemistry and Host-Guest Systems

Host-Guest Interactions: The bicyclic system’s shape and functional groups make it suitable for host-guest chemistry. Researchers are investigating its inclusion in supramolecular assemblies, such as cyclodextrin complexes or metal-organic frameworks.

properties

IUPAC Name

N-cyclopentyl-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4OS/c24-17(21-14-8-3-4-9-14)12-2-1-7-13-20-18-15-10-5-6-11-16(15)22-19(25)23-18/h5-6,10-11,14H,1-4,7-9,12-13H2,(H,21,24)(H2,20,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFTOLHYQSFVFBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CCCCCNC2=NC(=S)NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide

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